2-Fluoro-4-(methylsulfonyl)aniline

Description

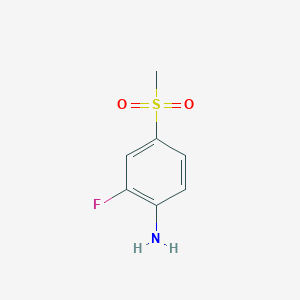

2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) is a fluorinated aniline derivative with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol . Structurally, it features a fluorine atom at the ortho position (C2) and a methylsulfonyl group (-SO₂CH₃) at the para position (C4) of the benzene ring. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity and stability in coupling reactions .

Properties

IUPAC Name |

2-fluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUIBNHHDIEZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382627 | |

| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832755-13-2 | |

| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination and Sulfonylation of Aniline Derivatives

One common approach involves stepwise functionalization starting from aniline or substituted anilines:

Fluorination: Electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide introduces the fluorine atom selectively at the ortho position relative to the amino group. Control of reaction conditions (temperature, solvent, reagent stoichiometry) is critical to avoid polysubstitution.

Methylsulfonyl Group Introduction: The methylsulfonyl group is typically introduced via sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine. This reaction proceeds via nucleophilic substitution on the aromatic ring or via sulfonamide formation followed by oxidation.

Sulfonamide Intermediate Route

An alternative synthetic route involves preparing sulfonamide intermediates:

Sulfonamide Formation: A substituted aniline (e.g., 2-fluoroaniline) is reacted with methylsulfonyl chloride to form the corresponding sulfonamide.

Aminolysis and Epoxide Condensation: According to patent EP0022118B1, sulfonamides can be converted to epoxides by alkaline condensation with epihalohydrins (e.g., epichlorohydrin). Subsequent aminolysis with appropriate amines in alcoholic solvents (e.g., ethanol) yields the target sulfonyl aniline derivatives.

This method allows for structural diversification and is useful for preparing derivatives with pharmacological properties.

One-Step Fluorination of Para-Halonitrobenzenes Followed by Reduction

A patented method (US3900519A) describes a one-step fluorination of para-halonitrobenzenes using anhydrous hydrogen fluoride in the presence of a deoxygenating agent (e.g., phosphorus). This reaction converts para-halonitrobenzenes directly to para-fluoroanilines, which can then be further functionalized to introduce the methylsulfonyl group.

This method is economically attractive due to its directness and the formation of separable by-products.

Protection-Deprotection Strategies to Avoid Polysubstitution

To prevent undesired polysubstitution during electrophilic aromatic substitution, protection of the amino group is employed:

Acetylation of Aniline: The amino group is acetylated (e.g., with acetic anhydride) to reduce its activating effect on the ring, allowing selective substitution at desired positions.

Subsequent Functionalization: After fluorination and methylsulfonylation, the acetyl group is removed by hydrolysis under acidic conditions to regenerate the free aniline.

This strategy enhances regioselectivity and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | Selectfluor or N-fluorobenzenesulfonimide, solvent (e.g., acetonitrile), controlled temperature | Avoids polysubstitution; ortho-selective |

| Sulfonylation | Methylsulfonyl chloride, triethylamine, solvent (e.g., dichloromethane), 0–25 °C | Efficient methylsulfonyl group introduction |

| Sulfonamide formation | Methylsulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane) | Intermediate for further transformations |

| Epoxide formation | Epihalohydrin, alkaline conditions (e.g., NaOH), solvent (e.g., DMF) | For sulfonamide condensation |

| Aminolysis | Amine, alcoholic solvent (e.g., ethanol), reflux | Converts epoxides to sulfonyl anilines |

| Protection (acetylation) | Acetic anhydride, reflux, solvent (e.g., THF) | Prevents polysubstitution |

| Deprotection (hydrolysis) | Aqueous HCl, reflux | Regenerates free aniline |

Research Findings and Yields

Fluorination reactions using Selectfluor typically achieve moderate to high yields (60–85%) with high regioselectivity for the 2-position.

Sulfonylation with methylsulfonyl chloride proceeds efficiently, often yielding >80% pure product after purification.

The sulfonamide-epoxide-aminolysis route yields sulfonyl anilines in 70–90% overall yield, depending on reaction scale and purification methods.

Protection-deprotection strategies improve selectivity but may reduce overall yield due to additional steps; typical yields for acetylation and deacetylation are 80–90% each.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct Fluorination + Sulfonylation | Stepwise fluorination then sulfonylation | Straightforward, commercially accessible reagents | Risk of polysubstitution, requires careful control |

| Sulfonamide Intermediate Route | Sulfonamide formation → epoxide → aminolysis | Versatile, allows structural diversity | Multi-step, requires intermediate purification |

| One-Step Fluorination of Halonitrobenzenes | Fluorination with HF + reduction | Economical, direct conversion | Requires handling hazardous HF, specialized equipment |

| Protection-Deprotection Strategy | Acetylation → substitution → deacetylation | High regioselectivity, avoids side reactions | Additional steps, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:

-

Substitution Reactions: : The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and methylsulfonyl groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines .

-

Oxidation and Reduction: : The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert the sulfonyl group to a sulfide .

Common Reagents and Conditions

-

Nucleophilic Substitution: : Reagents such as sodium hydroxide or primary amines are used under basic conditions to facilitate the substitution reactions .

-

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide are employed to oxidize the methylsulfonyl group .

-

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the sulfonyl group .

Major Products

-

Substitution Products: : Depending on the nucleophile used, various substituted aniline derivatives can be formed .

-

Oxidation Products: : Sulfone derivatives are the major products of oxidation reactions .

-

Reduction Products: : Sulfide derivatives are the primary products of reduction reactions .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate :

2-Fluoro-4-(methylsulfonyl)aniline serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions. The presence of the methylsulfonyl group enhances its reactivity compared to similar compounds, making it a preferred choice for synthesizing derivatives with specific biological activities.

Pharmaceutical Research

Drug Development :

The compound is actively researched for its potential in developing new drugs. It has been shown to target specific enzymes and receptors, which is critical for designing effective therapeutics. For example, studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting its utility in oncology .

Mechanisms of Action :

At the molecular level, this compound can function as a competitive inhibitor for certain enzymes. This inhibition can prevent substrate binding and subsequent catalysis, thereby modulating metabolic pathways and influencing cellular processes.

Agrochemical Research

Synthesis of Herbicides and Pesticides :

In agrochemical research, this compound is utilized in the synthesis of herbicides and pesticides. Its unique chemical structure allows for the development of more effective and environmentally friendly agrochemicals. The incorporation of the methylsulfonyl group is particularly beneficial for enhancing the herbicidal activity of derivatives.

Material Science

Advanced Materials Development :

The potential applications of this compound extend to material science, where it is explored for use in advanced materials such as polymers and coatings. The compound's chemical properties may contribute to improved material durability and functionality.

Antiproliferative Activity

Research has demonstrated that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed IC50 values lower than established chemotherapeutics, indicating their potential as leads in cancer treatment .

Antimicrobial Effects

The compound has shown antimicrobial properties against Gram-positive bacteria. The mechanism often involves the inhibition of protein synthesis pathways and biofilm formation, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

Analogous compounds have been noted for their ability to inhibit cyclooxygenase enzymes, contributing to anti-inflammatory effects. This suggests that this compound could also be explored for therapeutic applications in inflammatory diseases.

Antiproliferative Studies

A study involving various derivatives of 2-substituted anilines highlighted that compounds with methylsulfonyl substitutions exhibited varying degrees of antiproliferative activity. For example, certain derivatives showed IC50 values significantly lower than established chemotherapeutics, suggesting their potential as leads in cancer treatment .

Antimicrobial Activity

In vitro assays indicated that related compounds could effectively inhibit bacterial growth, with minimum inhibitory concentration values demonstrating potency against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship analysis suggested that modifications in the methylsulfonyl group could enhance or reduce activity against specific pathogens.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)aniline depends on its specific application:

-

Pharmaceuticals: : In drug development, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes .

-

Agrochemicals: : As a component of herbicides or pesticides, it may interfere with essential biochemical pathways in target organisms, leading to their elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Positional Isomers

The position of substituents significantly impacts physicochemical and biological properties. Key isomers include:

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 2-Fluoro-4-(methylsulfonyl)aniline | 832755-13-2 | C2-F, C4-SO₂CH₃ | C₇H₈FNO₂S | 189.21 | Reference compound |

| 2-Fluoro-5-(methylsulfonyl)aniline | 387358-51-2 | C2-F, C5-SO₂CH₃ | C₇H₈FNO₂S | 189.21 | Sulfonyl group shifted to C5; reduced steric hindrance at C4 |

| 4-Fluoro-2-(methylsulfonyl)aniline | 1197193-21-7 | C4-F, C2-SO₂CH₃ | C₇H₈FNO₂S | 189.21 | Fluorine at C4 and sulfonyl at C2; altered electronic distribution |

| 2,6-Difluoro-4-(methylsulfonyl)aniline | 1147557-74-1 | C2-F, C4-SO₂CH₃, C6-F | C₇H₇F₂NO₂S | 207.20 | Additional fluorine at C6 increases electronegativity |

Key Observations :

- The para-sulfonyl group in this compound enhances resonance stabilization compared to meta-sulfonyl isomers .

Functional Group Variations

| Compound Name | CAS Number | Substituent Groups | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline | 402-19-7 | C2-SO₂CH₃, C5-CF₃ | C₈H₇F₃NO₂S | 238.21 | Trifluoromethyl group increases hydrophobicity and metabolic stability |

| 4-Fluoro-2-methylaniline | 452-71-1 | C4-F, C2-CH₃ | C₇H₈FN | 125.14 | Methyl group reduces electron-withdrawing effects compared to sulfonyl |

Key Observations :

- Trifluoromethyl groups (e.g., in 402-19-7) enhance lipophilicity (logP ≈ 2.5) compared to sulfonyl-containing analogs (logP ≈ 1.2) .

- Methyl-substituted analogs (e.g., 452-71-1) exhibit lower thermal stability (melting point ~50°C) versus sulfonyl derivatives (melting point ~90–95°C) .

Anti-Inflammatory Activity

- 4-(Methylsulfonyl)aniline derivatives (e.g., compounds 11–14 in ) demonstrated significant COX-2 selectivity and anti-inflammatory effects in rat paw edema models. Compound 11 showed >50% edema inhibition at 3 mg/kg, surpassing diclofenac sodium .

- This compound is a key intermediate in tricyclic topoisomerase inhibitors, where its electron-withdrawing groups enhance DNA-binding affinity .

Physicochemical Properties

| Property | This compound | 2-Fluoro-5-(methylsulfonyl)aniline | 4-Fluoro-2-(methylsulfonyl)aniline |

|---|---|---|---|

| Melting Point (°C) | 90–91 (predicted) | 85–87 | 88–90 |

| LogP | 1.2 | 1.1 | 1.3 |

| Solubility (H₂O, mg/mL) | <0.1 | <0.1 | <0.1 |

| pKa | 3.8 (amine) | 3.7 (amine) | 4.0 (amine) |

Notes:

- Low aqueous solubility is common due to the hydrophobic sulfonyl group.

- The para-sulfonyl configuration slightly increases acidity compared to meta isomers .

Biological Activity

2-Fluoro-4-(methylsulfonyl)aniline is an organic compound characterized by its unique molecular structure, featuring a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the aniline ring. This structural configuration significantly influences its biological activity, particularly in pharmacological contexts.

- Molecular Formula : C7H8FNO2S

- Molecular Weight : 191.21 g/mol

- CAS Number : 832755-13-2

The presence of the electron-withdrawing fluorine and the methylsulfonyl group affects both the solubility and reactivity of the compound, which are critical for its biological interactions .

Research indicates that this compound interacts with various proteins and enzymes, influencing several biochemical pathways. Notably, it has been shown to modulate kinase activities, affecting phosphorylation states of downstream targets, which can lead to diverse physiological effects. The compound may also impact cellular signaling pathways and gene expression, influencing cellular metabolism.

Biological Activities

The biological activities of this compound include:

- Antiproliferative Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, related compounds exhibit significant antiproliferative effects against various cancer cell lines such as H-460 and HT-29 with IC50 values indicating potent activity .

- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis pathways and biofilm formation .

- Anti-inflammatory Properties : The compound's analogs have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects.

Case Studies

- Antiproliferative Studies : A study involving various derivatives of 2-substituted anilines highlighted that compounds with methylsulfonyl substitutions exhibited varying degrees of antiproliferative activity. For example, certain derivatives showed IC50 values significantly lower than established chemotherapeutics, suggesting their potential as leads in cancer treatment .

- Antimicrobial Activity : In vitro assays indicated that related compounds could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values demonstrating their potency against strains such as MRSA. The structure-activity relationship analysis suggested that modifications in the methylsulfonyl group could enhance or reduce activity against specific pathogens .

Data Table: Biological Activity Summary

Q & A

Q. Resolution Workflow :

Replicate conditions : Standardize assay protocols (e.g., ATP concentration in kinase assays).

Control experiments : Include known inhibitors (e.g., staurosporine) to benchmark activity .

Advanced: How can computational and experimental methods predict interaction mechanisms of this compound with kinase targets?

Answer:

- Docking Simulations : Use software like AutoDock Vina to model binding poses with kinases (e.g., EGFR, MAPK). The sulfonyl group may form hydrogen bonds with catalytic lysine residues .

- Mutagenesis Studies : Validate predicted interactions by mutating key residues (e.g., K721 in EGFR) and measuring activity changes.

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. Example Workflow :

Molecular Dynamics (MD) : Simulate binding stability over 100 ns.

Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) experimentally.

Comparative: How does substitution patterning in this compound affect properties vs. analogs?

Answer: Substituent position and identity critically influence properties:

| Compound | Key Differences vs. Target Compound | Impact on Properties |

|---|---|---|

| 3-Fluoro-4-(methylsulfonyl)aniline | Fluorine at 3-position (meta) | Altered electronic distribution; reduced bioactivity |

| 2-Chloro-4-(methylsulfonyl)aniline | Chlorine (larger, less electronegative than fluorine) | Increased steric hindrance; slower reaction kinetics |

| 4-Methylsulfonylaniline | No fluorine | Higher ring electron density; greater oxidation susceptibility |

Methodological Insight : Compare Hammett substituent constants (σ) to predict electronic effects on reactivity .

Advanced: What analytical techniques are optimal for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : -NMR identifies fluorine environments; -NMR confirms aromatic proton splitting patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL software (e.g., for confirming sulfonyl group geometry) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHFNOS).

Q. Purity Assurance :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Elemental Analysis : Confirm C, H, N, S content within 0.3% of theoretical values .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to irritant/corrosive properties .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Answer:

- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to sulfonyl group hydrolysis. Use buffered solutions (pH 5–7) for long-term storage .

- Thermal Stability : Decomposes above 150°C. Conduct thermal gravimetric analysis (TGA) to determine safe handling limits.

Q. Experimental Validation :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.